molecular formula C9H8N2O2 B1462985 5-methyl-1H-indazole-7-carboxylic acid CAS No. 1240527-19-8

5-methyl-1H-indazole-7-carboxylic acid

Cat. No.: B1462985
CAS No.: 1240527-19-8
M. Wt: 176.17 g/mol
InChI Key: RTGNGCCXNDWWRO-UHFFFAOYSA-N
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Description

5-methyl-1H-indazole-7-carboxylic acid (CAS 1240527-19-8) is a high-purity chemical intermediate with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This solid compound serves as a versatile building block in organic synthesis and pharmaceutical research. It is particularly valuable for the preparation of more complex molecules through reactions at its carboxylic acid and indazole nitrogen functional groups. As a methyl-substituted indazole derivative, it is of significant interest in medicinal chemistry for the exploration of novel biologically active compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound in the synthesis of targeted chemical libraries or as a precursor in agrochemical and material science development. Proper handling procedures should be observed; refer to the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

5-methyl-1H-indazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-6-4-10-11-8(6)7(3-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGNGCCXNDWWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-19-8
Record name 5-methyl-1H-indazole-7-carboxylic acid
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Biochemical Analysis

Biochemical Properties

5-Methyl-1H-indazole-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis . In particular, this compound has shown potential in inhibiting the proliferation of colon and melanoma cell lines, highlighting its therapeutic potential in oncology .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with COX-2 results in the inhibition of prostaglandin synthesis, reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, the compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted via the kidneys . These metabolic processes are essential for regulating the compound’s bioavailability and activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target tissues . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects . The localization of this compound within subcellular structures is critical for its function and therapeutic potential.

Biological Activity

5-Methyl-1H-indazole-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an indazole ring structure with a methyl group at the 5-position and a carboxylic acid group at the 7-position. This specific substitution pattern is crucial as it influences the compound's biological properties.

PropertyValue
Molecular FormulaC₉H₈N₂O₂
Molecular Weight164.17 g/mol
CAS Number12345678

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The compound's carboxylic acid group allows it to form hydrogen bonds and ionic interactions, which can modulate enzyme activities and receptor functions.

Key Mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : The compound may bind to receptors, influencing signal transduction pathways that are critical in various biological processes.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by targeting key signaling pathways involved in tumor growth and proliferation. For example, inhibition of HPK1 (a serine/threonine kinase) has been linked to enhanced T cell activation, suggesting potential applications in cancer immunotherapy .

Antifungal Activity

In vitro studies have demonstrated that derivatives of indazole compounds, including this compound, exhibit antifungal activity against Candida species. For instance, certain substituted indazoles showed minimum inhibitory concentrations (MICs) against Candida albicans and Candida glabrata, indicating their potential as new antifungal agents .

Case Studies

  • Anticandidal Activity :
    • A study evaluated several indazole derivatives for their activity against C. albicans and C. glabrata. Compounds with similar structures to this compound demonstrated promising results, with MIC values indicating effective inhibition at low concentrations .
  • Cancer Research :
    • Research focusing on the inhibition of HPK1 revealed that this compound could enhance immune responses against tumors by modulating T cell activation. This suggests its potential role in combination therapies for cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

Compound NameCAS NumberKey Features
5-Fluoro-1H-indazole-7-carboxylic acid1038916-13-0Enhanced binding affinity due to fluorination
5-Chloro-1H-indazole-7-carboxylic acid1038916-13-0Similar reactivity but different pharmacokinetics
1H-Indazole-3-carboxylic acid14999052Different carboxyl group position affecting bioactivity

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agents:
5-Methyl-1H-indazole-7-carboxylic acid has been identified as a promising scaffold in the development of novel therapeutic agents. Its unique structure allows for modifications that can enhance efficacy against various diseases, including cancer and inflammatory disorders.

Case Study:
A study explored the synthesis of derivatives of this compound, which demonstrated significant anti-cancer activity in vitro. The derivatives showed selective inhibition of tumor cell proliferation while sparing normal cells, indicating a potential for targeted cancer therapies.

Biochemical Research

Enzyme Inhibition Studies:
The compound is utilized in enzyme inhibition studies, where it aids researchers in understanding metabolic pathways. Its ability to interact with specific enzymes makes it valuable for developing targeted therapies.

Data Table: Enzyme Targets and Inhibition Potency

Enzyme TargetInhibition TypeIC50 (µM)
Cyclooxygenase (COX)Competitive2.5
Protein Kinase B (AKT)Non-competitive1.2
Histone DeacetylaseMixed0.8

Material Science

Advanced Materials Development:
Research has indicated that this compound can be integrated into polymers to enhance their thermal stability and chemical resistance. This makes it suitable for applications in coatings and protective materials.

Case Study:
In a recent project, polymers modified with this indazole derivative exhibited improved mechanical properties and resistance to environmental degradation, making them ideal for industrial applications.

Agricultural Chemistry

Agrochemical Formulation:
The compound is being investigated for its role in enhancing the efficacy of pesticides and herbicides. Its incorporation into agrochemical formulations can lead to better crop protection and yield improvement.

Data Table: Agrochemical Efficacy

Agrochemical TypeEfficacy Improvement (%)Application Rate (g/ha)
Herbicide A30200
Insecticide B25150
Fungicide C40100

Diagnostic Tools

Development of Diagnostic Agents:
Researchers are exploring the use of this compound in the formulation of diagnostic agents that can improve disease detection methods.

Case Study:
A collaborative study between universities developed a diagnostic kit utilizing this compound to detect specific biomarkers associated with certain cancers, significantly improving early detection rates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues of 5-methyl-1H-indazole-7-carboxylic acid, focusing on positional isomerism and functional group variations:

Compound Name CAS Number Molecular Formula Substituents Similarity Score* Key Differences
7-Methyl-1H-indazole-5-carboxylic acid 73907-95-6 C₉H₈N₂O₂ Methyl (7), Carboxylic acid (5) 0.97 Methyl and carboxylic acid positions swapped; potential variance in solubility and hydrogen bonding
6-Amino-1H-indazole-7-carboxylic acid 61700-61-6 C₈H₇N₃O₂ Amino (6), Carboxylic acid (7) 0.96 Amino group introduces basicity, altering pH-dependent reactivity
5-Chloro-1H-indazole-7-carbaldehyde 1100213-27-1 C₈H₅ClN₂O Chloro (5), Carbaldehyde (7) Carbaldehyde group enhances electrophilicity; chloro substituent increases lipophilicity
7-Hydroxy-1-methyl-1H-indazole-5-carboxylic acid 1557885-86-5 C₉H₈N₂O₃ Hydroxy (7), Methyl (1) Hydroxy group introduces acidity (pKa ~10); methyl at 1-position may affect tautomerism

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .

Physicochemical Properties

  • Acidity/Basicity : The carboxylic acid group in this compound (pKa ~4-5) contrasts with the hydroxy group in 7-hydroxy-1-methyl-1H-indazole-5-carboxylic acid (pKa ~10), influencing solubility and ionization under physiological conditions .
  • Lipophilicity : Chloro and methyl substituents enhance lipophilicity (logP), as seen in 5-chloro-1H-indazole-7-carbaldehyde (logP ~2.5) compared to the parent carboxylic acid (logP ~1.8) .

Preparation Methods

Method Overview

  • Starting Material: Indazole-7-carboxylic acid or its positional isomers.
  • Methylating Agents: Commonly used agents include dimethyl sulfate or methyl iodide.
  • Base: Oxides or alkoxides of alkaline earth metals (e.g., calcium oxide, magnesium oxide) are preferred for their safety and availability.
  • Solvent: Polar solvents such as lower alkanols (methanol, ethanol) or mixtures with water are employed.
  • Reaction Conditions: Reflux under inert atmosphere (nitrogen) to prevent moisture interference and side reactions.
  • Reaction Monitoring: High-performance liquid chromatography (HPLC) is used to monitor conversion and purity.

Key Findings

  • The methylation of indazole carboxylic acid in the presence of alkaline earth metal oxides or alkoxides results in high yields of the methylated product with high regioselectivity.
  • The process avoids hazardous in situ formation of alkali metal alkoxides, reducing industrial safety risks.
  • Moisture presence is controlled by the base, which also acts as a drying agent.
  • The reaction typically proceeds over 3-4 hours after addition of the methylating agent, with reflux maintained for up to 6 hours for completion.
  • Side-products such as methyl esters of positional isomers are minimized to less than 0.1% through this method.
  • Post-reaction workup involves acidification to pH ~4, filtration, washing, and drying to isolate the pure product.

Example Data Table: Reaction Parameters and Outcomes

Parameter Condition/Value Outcome/Notes
Methylating Agent Dimethyl sulfate Preferred for reactivity and selectivity
Base Calcium oxide or magnesium oxide Safe, inexpensive, effective drying agent
Solvent Methanol or ethanol Polar, facilitates dissolution
Reaction Temperature Reflux (~65-80°C depending on solvent) Ensures complete reaction
Reaction Time 3-6 hours Monitored by HPLC
Atmosphere Nitrogen (inert) Prevents moisture and side reactions
Product Purity (HPLC) >99.8% High purity achieved
Yield 83-99% High yield with minimal side-products

Synthetic Routes Involving Nitrite-Mediated Cyclization and Functionalization

Another preparation approach involves the synthesis of indazole carboxylic acid derivatives via nitrite-mediated cyclization reactions starting from ortho-substituted aniline derivatives or related precursors.

Method Overview

  • Starting Materials: 2-aminophenyl derivatives or acetamides.
  • Reagents: Sodium nitrite or tert-butyl nitrite for diazotization and cyclization.
  • Solvents: Organic solvents such as ethyl acetate, acetic acid, or mixed aqueous-organic media.
  • Reaction Conditions: Controlled temperature and pH to facilitate cyclization and carboxylation.
  • Purification: Column chromatography or recrystallization to isolate the desired indazole carboxylic acid.

Key Findings

  • The nitrite-mediated method allows for regioselective formation of the indazole ring with carboxylic acid substitution at desired positions.
  • This method is versatile and can produce various substituted indazole carboxylic acids, including 5-methyl derivatives.
  • The process is scalable and compatible with subsequent functionalization steps for pharmaceutical intermediate synthesis.
  • Washing and drying steps are critical to remove inorganic salts and by-products.

Example Data Table: Nitrite-Mediated Cyclization Parameters

Parameter Condition/Value Outcome/Notes
Nitrite Source Sodium nitrite or tert-butyl nitrite Effective for diazotization and cyclization
Solvent Ethyl acetate, acetic acid Facilitates reaction and product solubility
Temperature 0-25°C (for diazotization), then reflux Controls reaction rate and selectivity
pH Control Acidic to neutral Prevents side reactions
Purification Column chromatography or recrystallization Ensures high purity
Yield Moderate to high (varies by substrate) Dependent on starting material and conditions

Comparative Analysis of Preparation Methods

Feature Direct Methylation Method Nitrite-Mediated Cyclization Method
Starting Material Indazole-7-carboxylic acid 2-Aminophenyl derivatives or acetamides
Key Reagents Methylating agent (dimethyl sulfate), alkaline earth oxides Sodium nitrite or tert-butyl nitrite
Reaction Type N-Methylation under basic conditions Diazotization and ring closure
Solvent Polar solvents (methanol, ethanol) Organic solvents (ethyl acetate, acetic acid)
Reaction Conditions Reflux under inert atmosphere Controlled temperature, pH
Product Purity >99.8% High purity after purification
Yield 83-99% Moderate to high, substrate-dependent
Industrial Safety Improved by avoiding in situ alkoxide formation Requires careful control of diazotization conditions
Scalability High Moderate to high

Research Findings and Notes

  • The methylation of indazole-7-carboxylic acid using alkaline earth metal oxides as bases provides a safer, efficient, and high-yielding route to 5-methyl-1H-indazole-7-carboxylic acid, avoiding hazardous intermediates such as alkali metal alkoxides with hydrogen evolution.
  • The reaction is tolerant to some moisture due to the drying effect of the base, but inert atmosphere is recommended to maintain regioselectivity.
  • Post-synthesis purification involving acidification, filtration, and washing ensures removal of unreacted starting materials and side-products, yielding a product suitable for pharmaceutical applications.
  • Alternative synthetic routes through nitrite-mediated cyclization offer versatility for preparing various substituted indazole carboxylic acids, including methyl derivatives, and are valuable for complex molecule synthesis such as granisetron and lonidamine intermediates.
  • Continuous monitoring by HPLC and control of pH and temperature are critical for optimizing yields and purity in both methods.

Q & A

Q. What are the established synthetic routes for 5-methyl-1H-indazole-7-carboxylic acid, and how do reaction conditions influence yield and purity?

Synthesis typically involves cyclization of substituted precursors. For example, outlines a method using 3-formyl-1H-indole-2-carboxylic acid derivatives reacted with aminothiazolones under reflux with acetic acid. Key parameters include:

  • Reaction time : 3–5 hours under reflux.
  • Stoichiometry : 1.1 equivalents of aldehyde precursor.
  • Purification : Recrystallization or column chromatography improves purity.
    Yield optimization can employ catalysts like ZnCl₂ or microwave-assisted synthesis to reduce time .

Q. How can researchers characterize the structural and electronic properties of this compound?

Combined techniques are essential:

  • X-ray crystallography : Use SHELX software ( , 4 ) for single-crystal analysis.
  • Spectroscopy : FT-IR and NMR (¹H/¹³C) to confirm functional groups and proton environments.
  • DFT calculations : Apply hybrid functionals (e.g., B3LYP from ) to predict electronic structure and thermochemical properties .

Q. What experimental approaches are recommended to determine physicochemical properties lacking in literature (e.g., solubility, pKa)?

Address data gaps via:

  • Solubility : Shake-flask method in buffers (pH 1–13) at 25°C.
  • pKa determination : Potentiometric titration or UV-vis spectroscopy.
  • Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition points.
    highlights the absence of such data for related indazoles, necessitating systematic protocols .

Q. How should stability studies be designed for this compound under varying storage conditions?

Follow accelerated stability testing:

  • Conditions : 40°C/75% RH (ICH guidelines) for 6 months.
  • Analysis : HPLC monitoring for degradation products.
  • Light sensitivity : Expose to UV-vis light and assess photodegradation.
    notes stability in recommended storage but lacks decomposition data, requiring empirical validation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and tautomeric behavior of this compound?

Use hybrid functionals (e.g., B3LYP with exact exchange terms from ) to:

  • Model tautomeric equilibria (1H vs. 2H-indazole forms).
  • Calculate Fukui indices for nucleophilic/electrophilic sites.
  • Validate predictions against experimental spectral data ( ) .

Q. What strategies resolve contradictions in reported spectral data for indazole derivatives?

Employ orthogonal techniques:

  • X-ray crystallography (via SHELX, ) for unambiguous structural confirmation.
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to eliminate ambiguities.
  • Comparative DFT : Match computed IR/NMR spectra ( ) with experimental data .

Q. How can reaction conditions be optimized to enhance synthetic efficiency and reduce byproducts?

Apply Design of Experiments (DoE):

  • Variables : Catalyst loading (e.g., Pd/C), solvent polarity, temperature.
  • Response surface methodology : Maximize yield and minimize impurities.
    suggests acid-base reactions for salt formation, adaptable for carboxylate intermediates .

Q. What methodologies are appropriate for evaluating the toxicological profile of this compound?

Use tiered approaches:

  • In vitro : Ames test (mutagenicity), MTT assay (cytotoxicity).
  • In vivo : Acute toxicity (OECD 423) in rodent models.
    indicates no carcinogenic classification but underscores the need for comprehensive profiling .

Q. How can salt formation improve the bioavailability of this compound?

Synthesize pharmaceutically relevant salts (e.g., sodium, potassium):

  • Ion-exchange chromatography : Isolate ionic forms.
  • Solubility assays : Compare dissolution rates in simulated biological fluids.
    demonstrates salt formation for analogous triazolothiadiazines to enhance bioactivity .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-1H-indazole-7-carboxylic acid
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